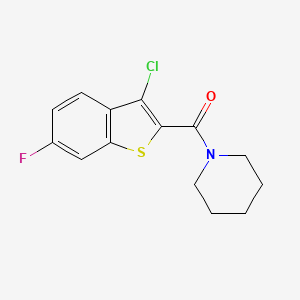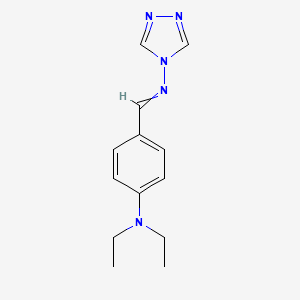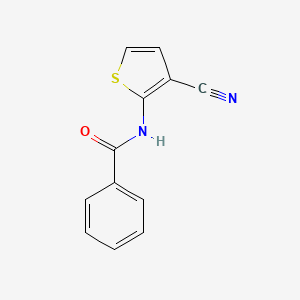![molecular formula C18H15ClN2OS B5552488 2-[(2-CHLOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE](/img/structure/B5552488.png)
2-[(2-CHLOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-CHLOROBENZYL)SULFANYL]-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is a useful research compound. Its molecular formula is C18H15ClN2OS and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone is 342.0593620 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Potential
Synthesis Techniques : Innovative methods for synthesizing quinazolinone derivatives have been developed, highlighting the versatility of these compounds. For instance, a one-pot synthesis approach from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation has been described, showcasing the efficiency of creating quinazolinone derivatives (Cheng et al., 2013).
Biological Activity : Quinazolinone derivatives exhibit a wide range of biological activities. Studies have synthesized new quinazolinone compounds and evaluated them for activities such as anti-inflammatory, antimicrobial, and analgesic effects. For example, certain quinazolinone derivatives have shown significant analgesic activity in preclinical models, indicating their potential as pain management agents (Osarumwense Peter Osarodion, 2023). Additionally, the synthesis of biologically active 4(3H)-quinazolinones from 2,3-pyridine dicarboxylic anhydride has been reported, further emphasizing the compound's potential in drug development (Ammar et al., 2011).
Anticancer and Cytotoxic Effects : Quinazolinone-thiazol hybrids have been prepared and evaluated for their cytotoxic effects on various cell lines, demonstrating significant potential against cancer cells. Some compounds have shown high cytotoxic activities against PC3, MCF-7, and HT-29 cell lines, highlighting the quinazolinone derivatives' potential in cancer therapy (Hosseinzadeh et al., 2017).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-7-3-1-5-12(15)11-23-18-20-16-8-4-2-6-14(16)17(22)21(18)13-9-10-13/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCJSPOCFVYJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5552409.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)




![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)
![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

